molecular formula C24H24N4O4S B12203602 N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide CAS No. 6911-24-6

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide

Cat. No.: B12203602
CAS No.: 6911-24-6
M. Wt: 464.5 g/mol
InChI Key: MZQVRSHMVKKMLY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide is a complex organic compound that features a furan ring, a methoxyphenyl group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furan with appropriate alkylating agents.

    Introduction of the methoxyphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Synthesis of the triazole ring: This can be done using click chemistry, particularly the Huisgen cycloaddition reaction between azides and alkynes.

    Coupling reactions: The final step would involve coupling the different fragments under suitable conditions, often using catalysts like palladium or copper.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions might target the triazole ring or the carbonyl group in the propanamide moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
  • **N-(furan-2-ylmethyl)-3-(4-hydroxyphenyl)-3-{[3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
  • **N-(furan-2-ylmethyl)-3-(4-chlorophenyl)-3-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

CAS No.

6911-24-6

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C24H24N4O4S/c1-30-18-9-5-16(6-10-18)21(14-22(29)25-15-20-4-3-13-32-20)33-24-26-23(27-28-24)17-7-11-19(31-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,25,29)(H,26,27,28)

InChI Key

MZQVRSHMVKKMLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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